REACTION_SMILES
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[B:1]([Br:2])([Br:3])[Br:4].[C:32](=[O:33])([O-:34])[O-:35].[CH3:5][S:6](=[O:7])(=[O:8])[c:9]1[cH:10][cH:11][c:12](-[c:15]2[c:16](-[c:24]3[cH:25][cH:26][c:27]([O:30][CH3:31])[cH:28][cH:29]3)[n:17][n:18]3[n:19][cH:20][cH:21][cH:22][c:23]23)[cH:13][cH:14]1.[Cl:39][CH2:40][Cl:41].[ClH:38].[K+:36].[K+:37].[OH2:42]>>[CH3:5][S:6](=[O:7])(=[O:8])[c:9]1[cH:10][cH:11][c:12](-[c:15]2[c:16](-[c:24]3[cH:25][cH:26][c:27]([O:30][CH2:31][CH3:32])[cH:28][cH:29]3)[n:17][n:18]3[n:19][cH:20][cH:21][cH:22][c:23]23)[cH:13][cH:14]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=C([O-])[O-]
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Name
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COc1ccc(-c2nn3ncccc3c2-c2ccc(S(C)(=O)=O)cc2)cc1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COc1ccc(-c2nn3ncccc3c2-c2ccc(S(C)(=O)=O)cc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(-c2nn3ncccc3c2-c2ccc(S(C)(=O)=O)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |